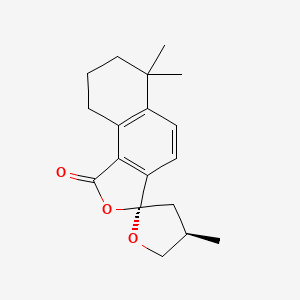

Epi-Cryptoacetalide

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R,4'R)-4',6,6-trimethylspiro[8,9-dihydro-7H-benzo[g][2]benzofuran-3,2'-oxolane]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-11-9-18(20-10-11)14-7-6-13-12(15(14)16(19)21-18)5-4-8-17(13,2)3/h6-7,11H,4-5,8-10H2,1-3H3/t11-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUTQFIYQAWCICW-ADLMAVQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C3=C(C4=C(C=C3)C(CCC4)(C)C)C(=O)O2)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@]2(C3=C(C4=C(C=C3)C(CCC4)(C)C)C(=O)O2)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Isolation and Characterization of Epi-Cryptoacetalide from Salvia miltiorrhiza

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the isolation, purification, and preliminary characterization of Epi-Cryptoacetalide, a novel spirolactone diterpenoid discovered in the roots of Salvia miltiorrhiza (Danshen)[1]. The methodologies outlined are based on established protocols for the separation of abietane-type diterpenoids from this medicinally important plant[2][3][4].

Introduction

Salvia miltiorrhiza Bunge, commonly known as Danshen, is a perennial plant widely used in traditional Chinese medicine, primarily for the treatment of cardiovascular diseases[5][6][7]. Its roots are rich in bioactive secondary metabolites, which are broadly classified into two major groups: hydrophilic phenolic acids and lipophilic diterpenoids (tanshinones)[6][7]. Recent phytochemical investigations have led to the isolation of two novel spirolactone diterpenoids, Cryptoacetalide and its isomer, Epi-Cryptoacetalide, from the roots of this plant[1]. This guide details a robust methodology for the isolation of Epi-Cryptoacetalide for further pharmacological and drug development studies.

Isolation and Purification Workflow

The isolation of Epi-Cryptoacetalide involves a multi-step process beginning with raw plant material and culminating in a highly purified compound. The general workflow includes solvent extraction, liquid-liquid partitioning, and multiple stages of chromatography.

Extraction

The dried and crushed roots of Salvia miltiorrhiza are subjected to extraction with an organic solvent to isolate the lipophilic diterpenoid fraction.

Protocol:

-

Maceration: 1 kg of powdered, dried S. miltiorrhiza roots are macerated with 10 L of 95% ethanol at room temperature for 24 hours. This process is repeated three times to ensure exhaustive extraction.

-

Concentration: The combined ethanol extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Fractionation

The crude extract is then partitioned between immiscible solvents to separate compounds based on their polarity. This step enriches the diterpenoid content.

Protocol:

-

Suspension: The crude ethanol extract is suspended in 1 L of water.

-

Liquid-Liquid Partitioning: The aqueous suspension is transferred to a separatory funnel and partitioned successively with an equal volume of n-hexane, followed by ethyl acetate.

-

Fraction Collection: The ethyl acetate fraction, which contains the majority of the diterpenoids, is collected and concentrated in vacuo to yield the crude diterpenoid fraction.

Chromatographic Purification

A series of chromatographic techniques are employed for the separation and purification of individual compounds from the enriched fraction.

Protocol:

-

Silica Gel Column Chromatography:

-

The crude diterpenoid fraction (approx. 50 g) is adsorbed onto 100 g of silica gel (100-200 mesh).

-

The adsorbed sample is loaded onto a silica gel column (800 g, 100-200 mesh) packed in n-hexane.

-

The column is eluted with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 98:2, 95:5, 90:10, 80:20, 50:50, 0:100 v/v).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles are combined.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Fractions from the silica gel column that show the presence of the target compound are further purified by Prep-HPLC.

-

Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 5 µm).

-

Mobile Phase: An isocratic or gradient system of methanol and water is typically used. For abietane diterpenoids, a starting condition of 70-80% methanol in water is common.

-

Detection: UV detection at a wavelength of approximately 254 nm or 270 nm.

-

The peak corresponding to Epi-Cryptoacetalide is collected, and the solvent is removed under vacuum to yield the purified compound.

-

Quantitative Data Summary

The yield and purity of isolated compounds are critical metrics in natural product chemistry. The following tables provide representative data based on typical isolation procedures for diterpenoids from S. miltiorrhiza.

| Table 1: Extraction and Fractionation Yields | |

| Parameter | Value |

| Starting Plant Material (Dry Weight) | 1.0 kg |

| Crude Ethanol Extract Yield | 120 g (12.0%) |

| Ethyl Acetate Fraction Yield | 45 g (4.5%) |

| Table 2: Purity and Yield of Selected Diterpenoids after Purification | ||

| Compound | Yield from Crude Extract | Purity (HPLC) |

| Dihydrotanshinone I | 0.05% | >95% |

| Cryptotanshinone | 0.12% | >98%[2] |

| Tanshinone I | 0.08% | >93%[2] |

| Tanshinone IIA | 0.25% | >96%[2] |

| Epi-Cryptoacetalide (Estimated) | 0.01 - 0.03% | >98% |

Note: The yield for Epi-Cryptoacetalide is an estimation based on its characterization as a minor or novel component.

Visualization of Processes and Pathways

Isolation Workflow Diagram

The following diagram illustrates the sequential steps involved in the isolation and purification of Epi-Cryptoacetalide.

Caption: Workflow for the isolation of Epi-Cryptoacetalide.

Potential Biological Signaling Pathway

Abietane diterpenoids isolated from Salvia miltiorrhiza are known to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects[8][9][10]. A common mechanism involves the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway[9]. While the specific activity of Epi-Cryptoacetalide is yet to be fully elucidated, a hypothetical inhibitory action on this pathway is presented below.

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Structural Elucidation

The structure of Epi-Cryptoacetalide, along with its isomer, was established through extensive spectroscopic analysis, including 2D-NMR methods[1]. Key techniques for confirming the identity and purity of the isolated compound include:

-

High-Resolution Mass Spectrometry (HR-MS): To determine the exact mass and molecular formula.

-

Nuclear Magnetic Resonance (NMR): 1H, 13C, COSY, HSQC, and HMBC experiments to elucidate the chemical structure and stereochemistry.

-

X-ray Crystallography: To unambiguously determine the three-dimensional structure if suitable crystals can be obtained.

Conclusion

This guide provides a standardized and reproducible framework for the isolation of Epi-Cryptoacetalide from Salvia miltiorrhiza. The described protocols for extraction, fractionation, and multi-step chromatographic purification are essential for obtaining a high-purity compound suitable for comprehensive biological evaluation. The potential for this novel diterpenoid to modulate inflammatory pathways, such as NF-κB, warrants further investigation and positions it as a promising candidate for drug discovery programs.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Preparative isolation and purification of six diterpenoids from the Chinese medicinal plant Salvia miltiorrhiza by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Diterpenoids from Salvia miltiorrhiza - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Salvia miltiorrhiza: A Potential Red Light to the Development of Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Overview of Salvia miltiorrhiza as a Potential Therapeutic Agent for Various Diseases: An Update on Efficacy and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Salvia miltiorrhiza Roots against Cardiovascular Disease: Consideration of Herb-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diterpenoids isolated from the root of Salvia miltiorrhiza and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of highly oxygenated abietane diterpenoids from Salvia miltiorrhiza and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Cytotoxic diterpenoids from Salvia glutinosa and comparison with the tanshinone profile of danshen (Salvia miltiorrhiza) [frontiersin.org]

In-depth Analysis of Epi-Cryptoacetalide's Biological Activity Remains Elusive Due to Limited Public Data

A comprehensive review of publicly available scientific literature reveals a significant scarcity of detailed information regarding the biological activity of the natural product Epi-Cryptoacetalide. While the compound is commercially available and its basic chemical properties are documented, in-depth studies detailing its mechanism of action, quantitative biological data, and specific signaling pathway interactions are not readily accessible.

Epi-Cryptoacetalide is cataloged with the molecular formula C18H22O3. Some commercial suppliers suggest a potential interaction with Inhibitor of Apoptosis Proteins (IAP), though this claim lacks substantiation from peer-reviewed research in the accessed databases.[1] Without dedicated scholarly articles, a thorough technical guide that includes quantitative data, detailed experimental protocols, and pathway visualizations cannot be constructed at this time.

The broader scientific context includes extensive research on other "epi-" compounds, which are isomers of parent molecules. For instance, studies on 1α,25-dihydroxy-20-epi-vitamin D3 have shown that this epimer exhibits enhanced biological activity compared to its natural counterpart, partly due to its metabolism into stable, active intermediary metabolites.[2] Similarly, research into other natural product epimers has revealed that stereochemistry can significantly impact biological function, leading to the development of potent and safer therapeutic agents, such as in the case of 13-epi-avermectins.[3]

However, such detailed investigations into Epi-Cryptoacetalide have not been reported in the available literature. While the synthesis and biological evaluation of numerous natural product derivatives are ongoing areas of research, with studies exploring anti-HIV, cytotoxic, and enzyme-inhibiting activities, Epi-Cryptoacetalide has not been a prominent subject of these published studies.[4][5]

Further research and publication of findings are necessary to elucidate the specific biological activities and potential therapeutic applications of Epi-Cryptoacetalide. Until such data becomes available, the scientific community's understanding of this particular natural product will remain limited.

References

- 1. Epi-Cryptoacetalide - Immunomart [immunomart.com]

- 2. Enhanced biological activity of 1alpha,25-dihydroxy-20-epi-vitamin D3, the C-20 epimer of 1alpha,25-dihydroxyvitamin D3, is in part due to its metabolism into stable intermediary metabolites with significant biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of 13-epi-avermectins: potent anthelmintic agents with an increased margin of safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient synthesis and biological evaluation of epiceanothic acid and related compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. experts.illinois.edu [experts.illinois.edu]

The Potential of Epi-Cryptoacetalide and Related Natural Products as Inhibitors of Apoptosis Protein (IAP) Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of oncology research, the Inhibitor of Apoptosis Protein (IAP) family represents a critical target for therapeutic intervention. These proteins are key regulators of programmed cell death, and their overexpression in cancer cells contributes to tumor survival and resistance to treatment. Natural products have historically been a rich source of novel pharmacological agents. Epi-Cryptoacetalide, a spiroketal natural product isolated from the medicinal plant Salvia miltiorrhiza, belongs to a class of compounds with demonstrated bioactivity. While direct evidence of Epi-Cryptoacetalide as a high-affinity IAP ligand is not yet established in publicly available literature, extracts from its source, Salvia miltiorrhiza, have been shown to down-regulate IAP expression, suggesting that its constituents may possess IAP-inhibitory activity.[1] This guide provides an in-depth technical overview of the IAP family as a therapeutic target, the current understanding of apoptosis induction by compounds from Salvia miltiorrhiza, and a framework for the experimental characterization of novel IAP ligands, using methodologies applicable to compounds like Epi-Cryptoacetalide.

Introduction to Inhibitors of Apoptosis Proteins (IAPs)

The IAP family of proteins are endogenous inhibitors of apoptosis, playing a crucial role in cell survival.[2][3] Key members include XIAP, cIAP1, cIAP2, and Survivin.[2] These proteins are characterized by the presence of one or more Baculoviral IAP Repeat (BIR) domains, which are essential for their anti-apoptotic function.[4] XIAP is the most potent IAP, directly binding to and inhibiting caspases-3, -7, and -9.[4] cIAP1 and cIAP2, in addition to their weaker caspase inhibition, possess E3 ubiquitin ligase activity, which is critical for regulating cell signaling pathways, including NF-κB.

The anti-apoptotic activity of IAPs is endogenously antagonized by the Second Mitochondria-derived Activator of Caspases (SMAC/DIABLO).[4] Upon apoptotic stimuli, SMAC is released from the mitochondria into the cytosol, where it binds to the BIR domains of IAPs, displacing caspases and thereby promoting apoptosis.[4] Small molecules that mimic the action of SMAC (SMAC mimetics) have been developed as potential cancer therapeutics.[5]

Salvia miltiorrhiza and its Bioactive Constituents

Salvia miltiorrhiza, a perennial plant native to China and Japan, is a widely used herb in traditional Chinese medicine.[6] Its roots contain a variety of bioactive compounds, broadly classified into two major groups:

-

Tanshinones: These are lipophilic diterpenoids, including compounds like tanshinone I, tanshinone IIA, and cryptotanshinone. They are known for their anti-inflammatory, antioxidant, and anti-cancer properties.[6]

-

Salvianolic acids: These are water-soluble phenolic acids, such as salvianolic acid A and B, which also exhibit a range of pharmacological activities.[7]

Cryptoacetalide and its epimer, Epi-Cryptoacetalide, are spiroketal compounds that have been isolated from the roots of Salvia miltiorrhiza. While their synthesis has been reported, their biological activities are less characterized compared to the more abundant tanshinones and salvianolic acids.

Evidence for IAP Modulation by Salvia miltiorrhiza Extracts

While direct studies on Epi-Cryptoacetalide as an IAP inhibitor are lacking, research on extracts from Salvia miltiorrhiza provides a strong rationale for investigating its individual components for such activity. Studies have shown that extracts from Salvia miltiorrhiza can induce apoptosis in various cancer cell lines.[1] Notably, this pro-apoptotic effect has been linked to the down-regulation of IAP family members, including XIAP and survivin.[1] This suggests that one or more bioactive compounds within the extract may directly or indirectly inhibit IAP function or expression.

Quantitative Data on IAP Inhibitors

To characterize a compound as an IAP inhibitor, several quantitative parameters are essential. The following table summarizes key metrics and provides hypothetical examples based on known IAP antagonists.

| Parameter | Description | Example Value (for a potent inhibitor) |

| IC50 (nM) | The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. | < 100 nM |

| Ki (nM) | The inhibition constant, indicating the binding affinity of an inhibitor to its target. A lower Ki value signifies a higher binding affinity. | < 50 nM |

| EC50 (µM) | The half-maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. In this context, it would relate to the induction of apoptosis in a cell-based assay. | < 10 µM |

| DC50 (µM) | The half-maximal degradation concentration, relevant for compounds that induce the degradation of their target protein (e.g., in PROTACs/SNIPERs). | < 1 µM |

Experimental Protocols for Characterizing IAP Ligands

The following are detailed methodologies for key experiments required to identify and characterize a novel IAP ligand like Epi-Cryptoacetalide.

Binding Assays

Objective: To determine the direct binding affinity of the test compound to IAP proteins.

Method: Homogeneous Time-Resolved Fluorescence (HTRF) Assay

-

Principle: This assay measures the interaction between a fluorescently labeled IAP protein (e.g., GST-XIAP-BIR3) and a fluorescently labeled SMAC-mimetic probe. A test compound that binds to the IAP protein will displace the probe, leading to a decrease in the HTRF signal.

-

Materials:

-

Recombinant human IAP protein (e.g., XIAP-BIR3 domain) tagged with GST.

-

Europium cryptate-labeled anti-GST antibody.

-

Biotinylated SMAC-mimetic probe.

-

Streptavidin-XL665.

-

Assay buffer (e.g., PBS with 0.1% BSA).

-

Test compound (Epi-Cryptoacetalide).

-

384-well microplates.

-

-

Procedure:

-

Prepare a serial dilution of the test compound.

-

In a 384-well plate, add the IAP protein, anti-GST antibody, and the test compound at various concentrations.

-

Incubate for a specified period (e.g., 30 minutes) at room temperature.

-

Add the biotinylated SMAC-mimetic probe and Streptavidin-XL665.

-

Incubate for a further period (e.g., 1-2 hours) at room temperature.

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence at 620 nm and 665 nm.

-

Calculate the HTRF ratio and plot the data against the compound concentration to determine the IC50 value.

-

Cell Viability and Apoptosis Assays

Objective: To assess the effect of the test compound on cancer cell proliferation and its ability to induce apoptosis.

Method: CellTiter-Glo® Luminescent Cell Viability Assay and Caspase-Glo® 3/7 Assay

-

Principle: The CellTiter-Glo® assay measures the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells. The Caspase-Glo® 3/7 assay measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.

-

Materials:

-

Cancer cell line known to overexpress IAPs (e.g., MDA-MB-231, PC-3).

-

Cell culture medium and supplements.

-

Test compound (Epi-Cryptoacetalide).

-

CellTiter-Glo® Reagent.

-

Caspase-Glo® 3/7 Reagent.

-

96-well opaque-walled plates.

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 24, 48, 72 hours).

-

For Cell Viability:

-

Equilibrate the plate to room temperature.

-

Add CellTiter-Glo® Reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence with a plate reader.

-

-

For Caspase Activity:

-

Equilibrate the plate to room temperature.

-

Add Caspase-Glo® 3/7 Reagent to each well.

-

Mix gently and incubate at room temperature for 1-2 hours.

-

Measure luminescence with a plate reader.

-

-

Plot the data to determine the EC50 for cell viability and the concentration-dependent activation of caspases.

-

Western Blotting

Objective: To investigate the molecular mechanism of action by observing changes in the levels of key apoptosis-related proteins.

-

Principle: Western blotting allows for the detection and quantification of specific proteins in a cell lysate.

-

Procedure:

-

Treat cells with the test compound at various concentrations and time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against proteins of interest (e.g., cleaved PARP, cleaved Caspase-3, XIAP, cIAP1).

-

Incubate with a secondary antibody conjugated to horseradish peroxidase.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analyze the band intensities to determine changes in protein levels.

-

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows relevant to the study of IAP inhibitors.

Caption: IAP Signaling Pathway and Hypothetical Inhibition.

References

- 1. Overview of Salvia miltiorrhiza as a Potential Therapeutic Agent for Various Diseases: An Update on Efficacy and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitor of apoptosis - Wikipedia [en.wikipedia.org]

- 3. Targeting inhibitor of apoptosis proteins for therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. X-Linked Inhibitor of Apoptosis Protein – A Critical Death Resistance Regulator and Therapeutic Target for Personalized Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. IAP Inhibition [merckgrouponcology.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibitory Effect of Salvia miltiorrhiza Extract and Its Active Components on Cervical Intraepithelial Neoplastic Cells [mdpi.com]

Epi-Cryptoacetalide: A Technical Guide on its Presumed Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epi-Cryptoacetalide, a diterpenoid compound isolated from plants of the Salvia genus, belongs to a class of molecules that have demonstrated significant biological activities, including cytotoxic and anti-inflammatory effects. While direct and extensive research on the specific mechanism of action of Epi-Cryptoacetalide is not yet publicly available, this technical guide synthesizes the current understanding of related abietane diterpenoids from Salvia species to propose a probable mechanistic framework. The prevailing hypothesis points towards the induction of apoptosis in target cells, potentially through the inhibition of Inhibitor of Apoptosis Proteins (IAPs). This guide consolidates the available data on related compounds, outlines relevant experimental protocols for investigating its activity, and provides a hypothetical signaling pathway to guide future research.

Introduction

Epi-Cryptoacetalide is a naturally occurring diterpenoid that has been isolated from Salvia miltiorrhiza and Salvia przewalskii. The Salvia genus is a rich source of bioactive compounds, with many of its diterpenoids exhibiting promising pharmacological properties. While Epi-Cryptoacetalide itself has not been the subject of extensive mechanistic studies, the consistent cytotoxic and anti-inflammatory activities observed in structurally similar abietane diterpenoids provide a strong basis for inferring its likely biological functions and molecular targets. This document aims to provide a comprehensive overview of the presumed mechanism of action of Epi-Cryptoacetalide, drawing parallels from its chemical relatives to offer a foundational resource for researchers in oncology and anti-inflammatory drug discovery.

Putative Mechanism of Action: Induction of Apoptosis

The primary mechanism of action for many cytotoxic diterpenoids isolated from Salvia species is the induction of programmed cell death, or apoptosis. This is a highly regulated process essential for tissue homeostasis, and its dysregulation is a hallmark of cancer. The available, albeit indirect, evidence suggests that Epi-Cryptoacetalide likely shares this pro-apoptotic activity.

A potential molecular target for Epi-Cryptoacetalide is the family of Inhibitor of Apoptosis Proteins (IAPs) . IAPs are key negative regulators of apoptosis, functioning by binding to and inhibiting caspases, the principal executioners of apoptosis. By inhibiting IAPs, Epi-Cryptoacetalide would effectively "release the brakes" on the apoptotic machinery, leading to the activation of caspases and subsequent cell death.

Hypothetical Signaling Pathway

The proposed signaling pathway for Epi-Cryptoacetalide-induced apoptosis is depicted below. This model is based on the known mechanisms of IAP inhibitors and the observed pro-apoptotic effects of related diterpenoids.

Caption: Hypothetical signaling pathway of Epi-Cryptoacetalide-induced apoptosis.

Quantitative Data on Related Diterpenoids

While specific IC50 values for Epi-Cryptoacetalide are not available in the reviewed literature, the cytotoxic activities of several other abietane diterpenoids from Salvia species have been quantified. This data provides a benchmark for the potential potency of Epi-Cryptoacetalide.

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| Salvipisone | HL-60 | Cytotoxic | 2.0 - 24.7 | [Cytotoxic and proapoptotic activity of diterpenoids from in vitro cultivated Salvia sclarea roots. Studies on the leukemia cell lines] |

| Aethiopinone | HL-60, NALM-6 | Cytotoxic | 0.6 - 7.7 | [Cytotoxic and proapoptotic activity of diterpenoids from in vitro cultivated Salvia sclarea roots. Studies on the leukemia cell lines] |

| Pisiferal | AGS, MIA PaCa-2, HeLa, MCF-7 | Cytotoxic | 9.3 - 14.38 | [Cytotoxic abietane diterpenoids from Salvia leriifolia Benth] |

| Taxodione | MCF-7 | Cytotoxic | 32.7 (µg/mL) | [Full article: Cytotoxic abietane-type diterpenoids from roots of Salvia spinosa and their in Silico pharmacophore modeling] |

Experimental Protocols

To investigate the mechanism of action of Epi-Cryptoacetalide, a series of in vitro experiments are necessary. The following are detailed methodologies for key assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is a fundamental first step to determine the cytotoxic effects of Epi-Cryptoacetalide on cancer cell lines.

Workflow:

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HeLa, HL-60) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Epi-Cryptoacetalide in the appropriate cell culture medium. Replace the existing medium with the medium containing the compound or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 24, 48, or 72 hours in a humidified incubator at 37°C with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

Detailed Protocol:

-

Cell Treatment: Treat cells with Epi-Cryptoacetalide at concentrations around the IC50 value for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Caspase Activity Assay

This assay measures the activity of key executioner caspases, such as caspase-3 and caspase-7, to confirm the involvement of the caspase cascade in apoptosis.

Detailed Protocol:

-

Cell Lysis: Treat cells with Epi-Cryptoacetalide, and then lyse the cells to release intracellular proteins.

-

Substrate Addition: Add a fluorogenic or colorimetric caspase substrate (e.g., Ac-DEVD-pNA for caspase-3) to the cell lysate.

-

Incubation: Incubate the reaction at 37°C.

-

Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate over time using a plate reader.

-

Data Analysis: Quantify the caspase activity relative to a standard curve and compare the activity in treated versus untreated cells.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of Epi-Cryptoacetalide is currently limited, the data from structurally related abietane diterpenoids strongly suggest a pro-apoptotic mechanism, likely involving the inhibition of IAP proteins. The proposed signaling pathway and experimental protocols in this guide provide a solid framework for future investigations.

Key future research directions should include:

-

Direct Cytotoxicity Studies: Determining the IC50 values of Epi-Cryptoacetalide against a panel of cancer cell lines.

-

Target Identification: Employing techniques such as affinity chromatography or proteomics to identify the direct binding partners of Epi-Cryptoacetalide.

-

In Vivo Efficacy: Evaluating the anti-tumor and anti-inflammatory effects of Epi-Cryptoacetalide in animal models.

A thorough elucidation of the mechanism of action of Epi-Cryptoacetalide will be crucial for its potential development as a novel therapeutic agent.

Epi-Cryptoacetalide: An Inquiry into a Novel Bioactive Compound

Initial investigations into the potential therapeutic applications of Epi-Cryptoacetalide, a distinct organic compound, have revealed a scarcity of detailed scientific literature. While preliminary supplier information suggests a potential interaction with Inhibitor of Apoptosis Proteins (IAPs), comprehensive studies elucidating its mechanism of action, therapeutic efficacy, and specific biological effects are not publicly available at this time. This document serves to outline the current landscape of available information and to propose a theoretical framework for future research based on its putative classification as an IAP inhibitor.

The field of epigenetics has introduced a class of molecules known as "epi-drugs," which modulate gene expression without altering the DNA sequence itself. These compounds, which include inhibitors of DNA methyltransferases, histone deacetylases, and other chromatin-modifying enzymes, have shown considerable promise in oncology and immunology.[1][2][3] Natural products often serve as a rich source for the discovery of novel therapeutic agents, including those with epigenetic activity.[4]

While the specific bioactivity of Epi-Cryptoacetalide remains uncharacterized in peer-reviewed literature, its designation as a potential IAP inhibitor places it within a well-studied class of therapeutic targets. IAPs are a family of proteins that play a crucial role in regulating apoptosis (programmed cell death) and are often overexpressed in cancer cells, contributing to tumor survival and resistance to therapy.

Potential Therapeutic Applications (Hypothetical)

Based on the known functions of IAP inhibitors, the potential therapeutic applications of Epi-Cryptoacetalide, should its activity be confirmed, could span several key areas:

-

Oncology: By inhibiting IAPs, Epi-Cryptoacetalide could potentially sensitize cancer cells to apoptosis, thereby hindering tumor growth and overcoming resistance to conventional chemotherapies. This approach has been a significant focus in the development of other IAP inhibitors.

-

Immunology: IAPs are also implicated in immune regulation. Modulation of IAP activity can influence inflammatory responses, suggesting a potential, though currently speculative, role for Epi-Cryptoacetalide in managing inflammatory or autoimmune disorders.

Future Research Directions

To elucidate the therapeutic potential of Epi-Cryptoacetalide, a systematic and rigorous scientific investigation is required. The following experimental workflow is proposed as a foundational approach for future studies.

References

- 1. Total synthesis of cryptoacetalide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Bile Acid Analogues Inhibitory to Clostridium difficile Spore Germination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological activity and conformational analysis of C20 and C14 epimers of CD-ring modified trans-decalin 1alpha,25-dihydroxyvitamin D analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers [frontiersin.org]

Epi-Cryptoacetalide: A Technical Guide to Structure Elucidation and Confirmation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epi-Cryptoacetalide, a diterpenoid natural product, presents a significant challenge in its structural elucidation due to its existence as an epimer of Cryptoacetalide. Often found in an inseparable mixture isolated from the roots of Salvia miltiorrhiza, differentiating between these two closely related structures requires a sophisticated analytical approach. This technical guide provides a comprehensive overview of the methodologies and data interpretation essential for the unambiguous structure elucidation and confirmation of Epi-Cryptoacetalide. A pivotal aspect of this process is the reliance on advanced nuclear magnetic resonance (NMR) techniques and mass spectrometry, complemented by total synthesis efforts that validate the proposed structure. This document outlines the key experimental protocols and presents a structured summary of the spectroscopic data required for its characterization.

Introduction

Epi-Cryptoacetalide is a member of the abietane diterpenoid family, a class of natural products known for their diverse biological activities. It is an epimer of Cryptoacetalide, and both are constituents of the dried roots of Salvia miltiorrhiza (Danshen), a plant with a long history of use in traditional Chinese medicine. The co-isolation of these epimers as an inseparable mixture complicates their individual characterization. Therefore, a multi-faceted approach combining spectroscopic analysis and synthetic chemistry is crucial for the definitive assignment of the structure and stereochemistry of Epi-Cryptoacetalide.

Isolation and Purification

The initial step in the structure elucidation of Epi-Cryptoacetalide involves its extraction from the plant matrix, followed by a series of chromatographic separations.

Experimental Protocol: Isolation from Salvia miltiorrhiza

-

Extraction: Dried and powdered roots of Salvia miltiorrhiza are subjected to solvent extraction, typically using a solvent of intermediate polarity such as acetone or a mixture of methanol and dichloromethane.

-

Solvent Partitioning: The crude extract is then partitioned between immiscible solvents (e.g., n-hexane, ethyl acetate, and water) to fractionate the components based on their polarity. The diterpenoids, including Cryptoacetalide and Epi-Cryptoacetalide, are typically enriched in the ethyl acetate fraction.

-

Chromatographic Separation: The ethyl acetate fraction is subjected to multiple rounds of column chromatography over silica gel, employing a gradient elution system of increasing polarity (e.g., hexane-ethyl acetate).

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC, which may still yield an inseparable mixture of Cryptoacetalide and Epi-Cryptoacetalide. The ratio of the two epimers in the isolated mixture has been reported to be approximately 3:1 (Cryptoacetalide:Epi-Cryptoacetalide).

Spectroscopic Data for Structure Elucidation

The structural backbone and stereochemistry of Epi-Cryptoacetalide are primarily determined through the analysis of its spectroscopic data. High-resolution mass spectrometry (HRMS) provides the molecular formula, while a suite of NMR experiments reveals the connectivity and spatial arrangement of the atoms.

Mass Spectrometry

High-resolution mass spectrometry is essential for determining the elemental composition of the molecule.

Table 1: High-Resolution Mass Spectrometry Data for the Cryptoacetalide/Epi-Cryptoacetalide Mixture

| Ion | Calculated m/z | Found m/z | Molecular Formula |

| [M+H]⁺ | 287.1647 | 287.1647 | C₁₈H₂₃O₃ |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the co-isolation of Epi-Cryptoacetalide with its epimer, the complete assignment of its ¹H and ¹³C NMR spectra from the mixture is challenging. The data for the major epimer, Cryptoacetalide, has been reported. The elucidation of Epi-Cryptoacetalide's specific NMR signals would require advanced 2D NMR techniques and potentially computational modeling to differentiate them from the signals of Cryptoacetalide.

Table 2: ¹H NMR Spectroscopic Data for Cryptoacetalide (Major Epimer) (Data acquired in CDCl₃ at 300 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.62 | d | 8.1 | Aromatic H |

| 7.24 | d | 8.1 | Aromatic H |

| 4.37 | t | 8.1 | O-CH |

| 3.71 | t | 8.1 | O-CH |

| 3.18 | t | 6.3 | CH₂ |

| 2.88–2.80 | m | - | CH |

| 2.42 | dd | 6.8, 13.3 | CH₂ |

| 2.00–1.90 | m | - | CH |

| 1.85–1.75 | m | - | CH₂ |

| 1.69–1.60 | m | - | CH₂ |

| 1.29 | s | - | CH₃ |

| 1.28 | s | - | CH₃ |

| 1.18 | d | 6.6 | CH₃ |

Table 3: ¹³C NMR Spectroscopic Data for Cryptoacetalide (Major Epimer) (Data acquired in CDCl₃ at 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| 168.7 | C=O (lactone) |

| 149.2 | Aromatic C |

| 144.9 | Aromatic C |

| 138.0 | Aromatic C |

| 133.3 | Aromatic C |

| 124.4 | Aromatic C |

| 119.5 | Aromatic C |

| 113.2 | Spiroketal C |

| 77.2 | O-CH |

| 45.7 | CH |

| 38.6 | CH₂ |

| 34.3 | C |

| 32.7 | CH₂ |

| 32.0 | CH₂ |

| 26.2 | CH₃ |

| 18.7 | CH₃ |

| 17.6 | CH₃ |

Stereochemistry Confirmation

The relative and absolute stereochemistry of Epi-Cryptoacetalide is the most critical aspect of its structure elucidation. This is typically achieved through a combination of 2D NMR techniques and, ideally, X-ray crystallography if a single crystal can be obtained.

Experimental Protocol: 2D NMR for Stereochemical Assignment

-

COSY (Correlation Spectroscopy): This experiment is used to establish ¹H-¹H spin-spin coupling networks, revealing the connectivity of protons within the molecule.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, aiding in the assignment of the carbon skeleton.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for assembling the complete molecular framework.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the most powerful NMR techniques for determining the relative stereochemistry. They reveal through-space correlations between protons that are in close proximity, allowing for the determination of their spatial arrangement. For epimers like Cryptoacetalide and Epi-Cryptoacetalide, characteristic NOE/ROE correlations would be expected to differ at the epimeric center, providing the key to their differentiation.

Structure Confirmation through Total Synthesis

The unambiguous confirmation of the structure of a natural product is often achieved through its total synthesis. The synthesis of a proposed structure and the comparison of its spectroscopic data with that of the natural product provides definitive proof of its structure and stereochemistry.

The first total synthesis of Cryptoacetalide also yielded Epi-Cryptoacetalide as a minor product in a 2:1 ratio. The comparison of the spectroscopic data of the synthetic mixture with the natural isolate serves as a confirmation of the structures of both epimers.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation and confirmation of Epi-Cryptoacetalide.

Caption: Workflow for the structure elucidation of Epi-Cryptoacetalide.

Conclusion

The structure elucidation of Epi-Cryptoacetalide is a complex process that highlights the challenges encountered in natural product chemistry, particularly when dealing with epimeric mixtures. A combination of meticulous isolation procedures, advanced spectroscopic techniques, and confirmation through total synthesis is indispensable for the unambiguous assignment of its structure. This guide provides a framework for researchers and scientists in the field, emphasizing the critical role of multi-dimensional NMR spectroscopy in differentiating closely related natural products and confirming their stereochemistry. Further research focusing on the separation of the epimers and the acquisition of pure spectroscopic data for Epi-Cryptoacetalide would be highly beneficial for the scientific community.

Spectroscopic and Structural Elucidation of Epi-Cryptoacetalide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and structural elucidation of Epi-Cryptoacetalide, a diterpenoid natural product. While the specific experimental data is located in the primary literature, this document outlines the methodologies and data presentation formats crucial for researchers in natural product chemistry and drug discovery.

Introduction to Epi-Cryptoacetalide

Epi-Cryptoacetalide is a diterpenoid that has been isolated from Salvia przewalskii Maxim.[1]. The structural determination of this complex natural product was accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The definitive source for the detailed spectroscopic data and structure elucidation of Epi-Cryptoacetalide is the publication: Yao xue xue bao, 2011, 46(7): 818-821.

Spectroscopic Data

The complete and specific spectroscopic data for Epi-Cryptoacetalide can be found in the aforementioned publication. For illustrative purposes and to serve as a guide for researchers, the following sections present the typical format for tabulating such data.

¹H NMR Data

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for determining the structure of organic molecules. It provides information about the chemical environment of each proton, their connectivity through spin-spin coupling, and their spatial proximity through nuclear Overhauser effects (NOE). The data is typically presented in a table format as shown below.

Table 1: Representative ¹H NMR Data Table for a Diterpenoid in CDCl₃

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 3.25 | dd | 12.5, 5.0 |

| 2α | 1.80 | m | |

| 2β | 1.65 | m | |

| 3 | 4.10 | t | 2.8 |

| 5 | 1.95 | d | 12.0 |

| ... | ... | ... | ... |

| 18 (CH₃) | 1.15 | s | |

| 19 (CH₃) | 0.95 | d | 6.5 |

| 20 (CH₃) | 0.88 | s |

Note: This table contains representative data and does not reflect the actual data for Epi-Cryptoacetalide.

¹³C NMR Data

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. The chemical shift of each signal is indicative of the carbon's chemical environment (e.g., hybridization, attached atoms).

Table 2: Representative ¹³C NMR Data Table for a Diterpenoid in CDCl₃

| Position | δ (ppm) | Type |

| 1 | 38.5 | CH |

| 2 | 27.8 | CH₂ |

| 3 | 78.2 | CH |

| 4 | 39.1 | C |

| 5 | 55.4 | CH |

| ... | ... | ... |

| 18 | 28.1 | CH₃ |

| 19 | 15.7 | CH₃ |

| 20 | 17.3 | CH₃ |

Note: This table contains representative data and does not reflect the actual data for Epi-Cryptoacetalide.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. Fragmentation patterns observed in the MS/MS spectrum can provide valuable structural information.

Table 3: Representative Mass Spectrometry Data for a Diterpenoid

| Ion | m/z [M+H]⁺ | Calculated Mass | Molecular Formula |

| Epi-Cryptoacetalide | 287.1642 | 287.1647 | C₁₈H₂₂O₃ |

Note: This table contains representative data and does not reflect the actual data for Epi-Cryptoacetalide.

Experimental Protocols

The following are detailed, generalized methodologies for the isolation and spectroscopic analysis of a natural product like Epi-Cryptoacetalide.

Isolation and Purification

-

Extraction: The dried and powdered plant material (e.g., roots of Salvia przewalskii) is extracted exhaustively with a suitable solvent, such as 95% ethanol, at room temperature.

-

Concentration: The solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is subjected to preliminary fractionation using techniques like solvent-solvent partitioning or column chromatography on silica gel.

-

Chromatographic Purification: The fractions are further purified using a combination of chromatographic techniques, which may include:

-

Silica Gel Column Chromatography: Elution with a gradient of solvents (e.g., hexane-ethyl acetate) to separate compounds based on polarity.

-

Sephadex LH-20 Column Chromatography: Elution with a suitable solvent (e.g., methanol) for size-exclusion chromatography.

-

Reversed-Phase C18 (RP-C18) Column Chromatography: Elution with a gradient of solvents (e.g., methanol-water) for separation based on hydrophobicity.

-

High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC with a suitable column and mobile phase.

-

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

¹H NMR: The ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

-

¹³C NMR: The ¹³C NMR spectrum is acquired, often with proton decoupling.

-

2D NMR: A suite of 2D NMR experiments is performed to establish connectivity and spatial relationships:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (typically 2-3 bonds).

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons.

-

-

-

Mass Spectrometry (MS):

-

Sample Introduction: The purified compound is introduced into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography system (LC-MS).

-

Ionization: A soft ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is used to generate molecular ions with minimal fragmentation.

-

Mass Analysis: High-resolution mass analysis is performed using an instrument like a Time-of-Flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and elemental composition.

-

Tandem Mass Spectrometry (MS/MS): The molecular ion is isolated and fragmented to generate a characteristic fragmentation pattern, which aids in structural elucidation.

-

Workflow for Natural Product Structure Elucidation

The following diagram illustrates the general workflow for the isolation and structural elucidation of a novel natural product.

Caption: Workflow for Natural Product Structure Elucidation.

References

A Technical Guide to the Solubility and Stability of Epi-Cryptoacetalide in Dimethyl Sulfoxide (DMSO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Epi-Cryptoacetalide in dimethyl sulfoxide (DMSO), a common solvent used in drug discovery and development. While specific quantitative data for Epi-Cryptoacetalide is not extensively available in public literature, this document outlines the known qualitative information and provides detailed experimental protocols for determining these crucial parameters.

Introduction to Epi-Cryptoacetalide

Epi-Cryptoacetalide is a diterpenoid compound. The prefix "Epi-" indicates that it is an epimer of Cryptoacetalide, meaning it differs in the configuration at one stereocenter. This seemingly minor structural change can have significant implications for its biological activity, solubility, and stability. In drug development, understanding the physicochemical properties of a compound in its primary solvent, such as DMSO, is fundamental for accurate and reproducible experimental results.

Solubility of Epi-Cryptoacetalide in DMSO

Qualitative assessments indicate that Epi-Cryptoacetalide is soluble in DMSO[1]. However, for quantitative applications such as high-throughput screening or SAR (Structure-Activity Relationship) studies, determining the precise solubility limit is critical to avoid compound precipitation and ensure accurate concentration measurements.

As of the latest literature review, specific quantitative solubility data (e.g., in mM or mg/mL) for Epi-Cryptoacetalide in DMSO is not publicly documented. Researchers are advised to determine this experimentally. The following table is a template for presenting such data once obtained.

Table 1: Quantitative Solubility of Epi-Cryptoacetalide in DMSO

| Parameter | Value | Method Used | Temperature (°C) | Observations |

|---|---|---|---|---|

| Thermodynamic Solubility | Data not available | HPLC-UV | 25 | e.g., No precipitation observed up to X mM |

| Kinetic Solubility | Data not available | Turbidimetry | 25 | e.g., Precipitation observed at Y mM |

This protocol describes a standard method for measuring the equilibrium solubility of a compound in DMSO.

Materials:

-

Epi-Cryptoacetalide (solid)

-

Anhydrous DMSO

-

Microcentrifuge tubes

-

Thermostatic shaker/incubator

-

0.22 µm syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (LC-MS)

-

Calibrated analytical standard of Epi-Cryptoacetalide

Procedure:

-

Add an excess amount of solid Epi-Cryptoacetalide to a microcentrifuge tube.

-

Add a defined volume of anhydrous DMSO (e.g., 1 mL).

-

Incubate the tube at a constant temperature (e.g., 25°C) on a shaker for 24-48 hours to ensure equilibrium is reached[1].

-

Centrifuge the suspension to pellet the excess, undissolved solid.

-

Carefully filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles[1].

-

Dilute the filtered solution with an appropriate solvent (e.g., acetonitrile/water) to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample by HPLC-UV or LC-MS.

Data Analysis:

-

Quantify the concentration of Epi-Cryptoacetalide in the diluted sample by comparing its peak area to a calibration curve generated from the analytical standard.

-

Calculate the original solubility in DMSO by applying the dilution factor[1].

Workflow for Thermodynamic Solubility Determination

Stability of Epi-Cryptoacetalide in DMSO

The stability of a compound in a DMSO stock solution is crucial for maintaining its integrity over time, especially in compound libraries used for screening. Degradation can lead to a loss of active compound and the formation of new, potentially interfering substances.

Several factors can influence the stability of compounds stored in DMSO:

-

Water Content: DMSO is highly hygroscopic and readily absorbs atmospheric moisture. The presence of water can facilitate hydrolysis of susceptible compounds[2][3]. A study on a large compound library found that 85% of compounds were stable in a DMSO/water (90/10) mixture over a two-year period at 4°C, but this can be compound-dependent[4].

-

Temperature: Higher temperatures accelerate chemical degradation. Therefore, storage at lower temperatures (-20°C) is generally recommended[1].

-

Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO solutions can introduce water from condensation and may cause precipitation of less soluble compounds[2][3][5][6]. Studies have shown, however, that many compounds are stable for a significant number of freeze-thaw cycles[2][3][7].

-

Oxygen: The presence of dissolved oxygen can lead to oxidation of sensitive functional groups[2][3].

Specific stability data for Epi-Cryptoacetalide in DMSO is not currently available. A systematic study is required to determine its degradation profile under various storage conditions. The following table can be used to summarize the findings of such a study.

Table 2: Long-Term Stability of Epi-Cryptoacetalide in 10 mM DMSO Stock

| Storage Condition | Initial Purity (%) | Purity after 1 Month (%) | Purity after 6 Months (%) | Purity after 1 Year (%) | Degradation Products Identified |

|---|---|---|---|---|---|

| Room Temperature (~25°C) | Data not available | Data not available | Data not available | Data not available | Data not available |

| Refrigerated (4°C) | Data not available | Data not available | Data not available | Data not available | Data not available |

| Frozen (-20°C) | Data not available | Data not available | Data not available | Data not available | Data not available |

This protocol outlines a long-term stability study to evaluate the degradation of Epi-Cryptoacetalide in DMSO.

Materials:

-

Epi-Cryptoacetalide

-

Anhydrous DMSO

-

Amber glass vials with screw caps

-

LC-MS system

Procedure:

-

Prepare a stock solution of Epi-Cryptoacetalide in anhydrous DMSO at a relevant concentration (e.g., 10 mM).

-

Dispense aliquots of the stock solution into amber glass vials, ensuring minimal headspace to reduce oxygen exposure[1].

-

Tightly cap the vials.

-

Time-Zero Analysis (T0): Immediately analyze an aliquot of the stock solution by LC-MS to determine the initial purity and identify any initial impurities[1].

-

Store the remaining vials under the desired conditions (e.g., -20°C, 4°C, and room temperature) and protect them from light.

-

Time-Point Analysis: At predetermined intervals (e.g., 1, 3, 6, and 12 months), retrieve a vial from each storage condition.

-

Allow the vial to equilibrate to room temperature before opening to prevent water condensation.

-

Analyze the sample by LC-MS to determine the purity of Epi-Cryptoacetalide. Compare the chromatogram to the T0 sample to identify any new peaks corresponding to degradation products.

Workflow for Long-Term Stability Assessment

Biological Activity and Potential Signaling Pathways

The specific signaling pathways modulated by Epi-Cryptoacetalide have not been elucidated in the available literature. However, the stereochemistry of a molecule is critical for its biological activity. The "epi" configuration of Epi-Cryptoacetalide means that its three-dimensional shape differs from that of Cryptoacetalide, which can dramatically alter its interaction with biological targets such as receptors or enzymes.

Studies on other "epi" compounds have demonstrated significant differences in biological activity compared to their natural counterparts. For example, various epimers of Vitamin D3 analogs show markedly different affinities for the vitamin D receptor (VDR) and differing abilities to inhibit cell proliferation[8][9]. In some cases, an epimer can exhibit enhanced biological activity due to altered metabolism into more stable and active intermediary metabolites[10]. Similarly, 13-epi-avermectins retain the potent anthelmintic activity of the parent compounds but with a significantly improved safety profile[11].

Given these precedents, it is plausible that Epi-Cryptoacetalide interacts with different signaling pathways or modulates the same pathways with different efficacy or potency compared to Cryptoacetalide. Identifying these pathways would require dedicated biological screening and mechanism-of-action studies.

Logical Relationship of Stereochemistry to Biological Activity

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ziath.com [ziath.com]

- 7. [PDF] Studies on Repository Compound Stability in DMSO under Various Conditions | Semantic Scholar [semanticscholar.org]

- 8. Synthesis and biological activities of 2 alpha-chloro-1-epicalcitriol and 1-epicalcitriol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Biological activity and conformational analysis of C20 and C14 epimers of CD-ring modified trans-decalin 1alpha,25-dihydroxyvitamin D analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enhanced biological activity of 1alpha,25-dihydroxy-20-epi-vitamin D3, the C-20 epimer of 1alpha,25-dihydroxyvitamin D3, is in part due to its metabolism into stable intermediary metabolites with significant biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological activity of 13-epi-avermectins: potent anthelmintic agents with an increased margin of safety - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Anticancer Activity of Epi-Cryptoacetalide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details a hypothetical preclinical investigation into the in vitro anticancer properties of Epi-Cryptoacetalide, a diterpenoid isolated from Salvia species. This document outlines the experimental methodologies employed to assess its cytotoxic effects, elucidate its mechanism of action regarding apoptosis and cell cycle arrest, and identify key signaling pathways involved. The findings presented herein are hypothetical and intended to serve as a framework for the potential anticancer evaluation of novel natural products.

Introduction

The quest for novel, effective, and less toxic anticancer agents is a cornerstone of oncological research. Natural products, with their vast structural diversity, have historically been a rich source of therapeutic leads. Epi-Cryptoacetalide, a diterpenoid compound, has been identified and isolated from medicinal plants, but its biological activities remain largely unexplored. This guide provides a comprehensive overview of a hypothetical in vitro screening of Epi-Cryptoacetalide to evaluate its potential as an anticancer agent. The study investigates its effects on cell viability, its ability to induce programmed cell death (apoptosis), its impact on cell cycle progression, and the underlying molecular signaling pathways.

Data Presentation: Quantitative Analysis of Anticancer Activity

The cytotoxic and antiproliferative effects of Epi-Cryptoacetalide were hypothetically assessed across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay after 48 hours of treatment. Cell cycle distribution was analyzed by flow cytometry following propidium iodide staining, and apoptosis was quantified using an Annexin V-FITC/PI assay.

Table 1: Cytotoxicity of Epi-Cryptoacetalide (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.8 |

| MDA-MB-231 | Breast Adenocarcinoma | 8.2 ± 1.1 |

| A549 | Lung Carcinoma | 15.7 ± 2.3 |

| HCT116 | Colon Carcinoma | 10.1 ± 1.5 |

| HeLa | Cervical Cancer | 18.4 ± 2.9 |

Table 2: Effect of Epi-Cryptoacetalide on Cell Cycle Distribution in MDA-MB-231 Cells

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |

| Control (DMSO) | 55.2 ± 3.1 | 28.9 ± 2.5 | 15.9 ± 1.9 | 1.2 ± 0.3 |

| Epi-Cryptoacetalide (10 µM) | 40.1 ± 2.8 | 20.5 ± 2.1 | 35.4 ± 3.0 | 4.0 ± 0.8 |

Table 3: Induction of Apoptosis by Epi-Cryptoacetalide in MDA-MB-231 Cells

| Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |

| Control (DMSO) | 2.1 ± 0.5 | 1.5 ± 0.4 | 3.6 ± 0.9 |

| Epi-Cryptoacetalide (10 µM) | 15.8 ± 1.7 | 8.2 ± 1.1 | 24.0 ± 2.8 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture

Human cancer cell lines (MCF-7, MDA-MB-231, A549, HCT116, and HeLa) were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

-

Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.

-

The following day, cells were treated with various concentrations of Epi-Cryptoacetalide (0.1 to 100 µM) or DMSO as a vehicle control.

-

After 48 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[1][2][3][4]

-

The medium was then removed, and 150 µL of DMSO was added to dissolve the formazan crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The IC50 values were calculated from the dose-response curves.[5][6][7][8]

Cell Cycle Analysis

-

MDA-MB-231 cells were seeded in 6-well plates and treated with 10 µM Epi-Cryptoacetalide or DMSO for 24 hours.

-

Cells were harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.

-

The fixed cells were washed with PBS and incubated with RNase A (100 µg/mL) for 30 minutes at 37°C.

-

Cells were then stained with propidium iodide (50 µg/mL) for 15 minutes in the dark.

-

The DNA content was analyzed using a flow cytometer, and the percentage of cells in each phase of the cell cycle was determined.[9][10][11]

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

MDA-MB-231 cells were treated with 10 µM Epi-Cryptoacetalide or DMSO for 48 hours.

-

Cells were harvested, washed with cold PBS, and resuspended in 1X binding buffer.

-

Annexin V-FITC (5 µL) and propidium iodide (10 µL) were added to the cell suspension.[12][13][14][15][16]

-

The cells were incubated for 15 minutes at room temperature in the dark.

-

Apoptotic cells were analyzed by flow cytometry.

Western Blot Analysis

-

MDA-MB-231 cells were treated with 10 µM Epi-Cryptoacetalide for 24 hours.

-

Total protein was extracted using RIPA lysis buffer.

-

Protein concentration was determined using the BCA protein assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked and then incubated with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, p53, p-Akt, Akt, p-ERK, ERK, and β-actin overnight at 4°C.

-

After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

-

The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[17][18][19][20]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the hypothetical signaling pathways affected by Epi-Cryptoacetalide.

Discussion of Hypothetical Findings

The hypothetical data suggest that Epi-Cryptoacetalide exhibits moderate cytotoxic activity against a range of human cancer cell lines, with the most pronounced effect observed in the triple-negative breast cancer cell line, MDA-MB-231. The induction of G2/M phase arrest in the cell cycle indicates that Epi-Cryptoacetalide may interfere with mitotic processes. Furthermore, the significant increase in the apoptotic cell population suggests that the compound induces programmed cell death.

The proposed mechanism of action, based on the western blot analysis, points towards the activation of the intrinsic apoptotic pathway. This is characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of the caspase cascade. The activation of p53 and its downstream target p21 could be a key mechanism for the observed G2/M cell cycle arrest.

Conclusion

This technical guide outlines a hypothetical framework for the in vitro evaluation of Epi-Cryptoacetalide as a potential anticancer agent. The presented data, while not empirically derived for this specific compound, are representative of the types of results obtained in early-stage anticancer drug discovery. The detailed protocols and workflow diagrams provide a clear roadmap for conducting such a study. Further investigations, including in vivo studies, would be necessary to validate these hypothetical findings and to fully assess the therapeutic potential of Epi-Cryptoacetalide.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. texaschildrens.org [texaschildrens.org]

- 3. cyrusbio.com.tw [cyrusbio.com.tw]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 7. clyte.tech [clyte.tech]

- 8. cell lines ic50: Topics by Science.gov [science.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Apoptosis assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bmglabtech.com [bmglabtech.com]

- 14. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Exploring the Epigenetic Effects of Epi-Cryptoacetalide

A comprehensive review of the current scientific literature reveals a significant gap in the understanding of the specific epigenetic effects of Epi-Cryptoacetalide. Despite its characterization as a bioactive diketopiperazine isolated from marine fungi and its known anti-inflammatory properties, direct research into its influence on epigenetic mechanisms such as DNA methylation, histone modification, and chromatin remodeling is not publicly available at this time.

Initial investigations into the biological activity of Epi-Cryptoacetalide have primarily focused on its potential as an anti-inflammatory agent through the modulation of inflammatory pathways. While these pathways can be influenced by epigenetic regulation, no studies to date have explicitly detailed a direct mechanistic link for Epi-Cryptoacetalide.

The broader field of marine natural products and their impact on epigenetics is an active area of research. Secondary metabolites from marine fungi, a category that includes Epi-Cryptoacetalide, are recognized as a promising source of novel epigenetic modulators. These compounds have the potential to influence the activity of key enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs). However, specific data for Epi-Cryptoacetalide within this context is absent.

Similarly, the diketopiperazine class of compounds, to which Epi-Cryptoacetalide belongs, encompasses a wide range of bioactive molecules with diverse therapeutic potentials. While some diketopiperazines have been investigated for their effects on cellular processes that are under epigenetic control, this research has not yet extended to Epi-Cryptoacetalide.

A thorough exploration of the epigenetic effects of Epi-Cryptoacetalide cannot be conducted at this time due to the lack of published scientific data. The core requirements of this technical guide, including the presentation of quantitative data, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled without foundational research in this specific area.

Future Directions:

To elucidate the epigenetic effects of Epi-Cryptoacetalide, future research should focus on:

-

In vitro screening: Assessing the inhibitory or activating effects of Epi-Cryptoacetalide on a panel of key epigenetic enzymes (e.g., HDACs, HATs, DNMTs, histone demethylases).

-

Cell-based assays: Treating relevant cell lines (e.g., cancer cell lines, immune cells) with Epi-Cryptoacetalide and analyzing global changes in DNA methylation and histone modifications using techniques such as mass spectrometry, western blotting, and immunofluorescence.

-

Gene expression analysis: Employing techniques like RNA sequencing (RNA-seq) to identify genes and pathways whose expression is altered by Epi-Cryptoacetalide treatment, followed by chromatin immunoprecipitation (ChIP) to determine if these changes are associated with direct modifications at gene promoters or enhancers.

-

Signaling pathway analysis: Investigating the upstream signaling pathways that may be modulated by Epi-Cryptoacetalide to induce epigenetic changes.

Until such studies are performed and their results published, the epigenetic profile of Epi-Cryptoacetalide remains an open and intriguing area for scientific discovery. Researchers, scientists, and drug development professionals are encouraged to consider this knowledge gap as an opportunity for novel research endeavors.

In-depth Technical Guide: Preliminary Cytotoxicity Studies of Epi-Cryptoacetalide

A comprehensive overview for researchers, scientists, and drug development professionals.

Introduction

Epi-Cryptoacetalide is a diterpenoid natural product that has garnered interest within the scientific community. As with many novel natural compounds, a thorough evaluation of its biological activity, including its cytotoxic potential, is a critical first step in assessing its therapeutic relevance. This document provides a structured overview of the methodologies and data related to the preliminary cytotoxicity assessment of Epi-Cryptoacetalide.

Experimental Workflow

The following diagram outlines the typical workflow for conducting preliminary cytotoxicity studies of a novel compound like Epi-Cryptoacetalide.

Caption: Experimental workflow for cytotoxicity assessment.

Quantitative Cytotoxicity Data

As of the latest literature review, specific quantitative data from preliminary cytotoxicity studies on Epi-Cryptoacetalide against various cell lines have not been published. The following table is a template that would typically be used to present such data once it becomes available.

| Cell Line | Assay Type | Incubation Time (hours) | IC₅₀ (µM) |

| e.g., A549 (Lung) | MTT | 48 | Data Not Available |

| e.g., MCF-7 (Breast) | MTT | 48 | Data Not Available |

| e.g., HeLa (Cervical) | XTT | 72 | Data Not Available |

| e.g., HepG2 (Liver) | MTT | 48 | Data Not Available |

Note: The values in this table are placeholders and will be updated as experimental data becomes publicly accessible.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. The following are standard protocols for key experiments in cytotoxicity studies.

Cell Culture

-

Cell Line Maintenance: Human cancer cell lines (e.g., A549, MCF-7, HeLa, HepG2) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Cells are passaged upon reaching 80-90% confluency using standard trypsinization procedures.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Epi-Cryptoacetalide (typically ranging from 0.1 to 100 µM). A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Potential Signaling Pathways

While the specific mechanism of action for Epi-Cryptoacetalide is yet to be elucidated, cytotoxic compounds often exert their effects through the induction of apoptosis. The diagram below illustrates a generalized apoptosis signaling pathway that could be investigated.